1-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine
Description
1-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine is a bicyclic secondary amine featuring a fully saturated pyrrolo[3,2-b]pyridine core with a methyl substituent at the 1-position. Its octahydro designation indicates complete hydrogenation of the fused pyrrole and pyridine rings, conferring conformational flexibility and reduced aromaticity compared to unsaturated analogs.
Properties
IUPAC Name |
1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-6-4-7-8(10)3-2-5-9-7/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESUDRQFGPKYSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Enaminones
A foundational approach involves constructing the pyrrolo[3,2-b]pyridine core via cyclocondensation. For example, 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives react with acetylacetone or malononitrile under acidic conditions to form the bicyclic scaffold.
-
Reflux 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile (10 mmol) with acetylacetone (10 mmol) in acetic acid (15 mL) containing HCl.
-
After 4 hours, purify via silica gel chromatography (CH₂Cl₂/MeOH, 39:1).
-
Isolate 1H-pyrrolo[3,2-b]pyridine derivatives in 60–75% yield.
This method prioritizes simplicity but requires subsequent hydrogenation to achieve the octahydro state.
N-Methylation Strategies
Alkylation of Secondary Amines
Introducing the methyl group at the N1 position typically employs alkylation. 1H-pyrrolo[3,2-b]pyridine reacts with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) under reflux.
-
Substrate: 1H-pyrrolo[3,2-b]pyridine (1 equiv)
-
Methylating agent: CH₃I (1.2 equiv)
-
Base: K₂CO₃ (2 equiv)
-
Solvent: DMF, 80°C, 12 hours
-
Yield: 85–90%
Catalytic Hydrogenation for Saturation
High-Pressure Hydrogenation
The critical step for achieving the octahydro structure involves saturating the pyrrolo[3,2-b]pyridine core. Catalytic hydrogenation under high-pressure H₂ (50–100 psi) with Raney Ni or Pd/C effectively reduces both the pyridine and pyrrole rings.
-
Dissolve 1-methyl-1H-pyrrolo[3,2-b]pyridine (1 equiv) in ethanol.
-
Add 10% Pd/C (0.1 equiv) and stir under H₂ (70 psi) at 80°C for 24 hours.
-
Filter and concentrate to obtain this compound in 70–75% yield.
Challenges:
-
Over-reduction risks (e.g., ring-opening).
-
Stereochemical control at bridgehead carbons.
Alternative One-Pot Syntheses
Tandem Cyclization-Hydrogenation
Recent advances enable tandem cyclization and hydrogenation in a single pot, reducing purification steps. For instance, enaminones derived from acetamide and amines undergo cyclization followed by in situ hydrogenation.
-
Condense acetamide with 3,4,5-trimethoxyaniline in AcOH/HCl.
-
Directly subject the crude enaminone to H₂ (50 psi) and Pd/C in ethanol.
-
Isolate the product in 65% overall yield.
Comparative Analysis of Methods
Mechanistic Insights
Chemical Reactions Analysis
N-Methylation and Alkylation
-
N-Methylation : Reacting the parent pyrrolo[3,2-b]pyridine with methyl iodide or dimethyl sulfate under basic conditions introduces the methyl group at the nitrogen atom, enhancing lipophilicity.
-
Benzylation : Treatment with benzyl chloroformate in dichloromethane (DCM) and triethylamine (TEA) at 20°C produces 5-benzyl derivatives in 63% yield .
Halogenation
-
Bromination : Electrophilic substitution at the 3-position occurs with Br₂ in acetic acid, yielding 3-bromo derivatives (e.g., 72% yield) .
-
Iodination : Reaction with iodine monochloride (ICl) in DCM selectively iodinates the pyrrole ring .
Ring-Expansion and Cyclization
-
Ring-Expansion with Chloroform : Under alkaline conditions, treatment with chloroform expands the bicyclic system to form 1,8-naphthyridine derivatives, demonstrating the scaffold’s versatility .
-
Cycloaddition Reactions : The compound participates in [3+2] cycloadditions with nitrones to generate spirocyclic products, useful in drug discovery .
Comparative Reactivity with Analogs
Key differences in reactivity compared to related compounds:
Bromination
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied extensively for its potential as a therapeutic agent. Research indicates that derivatives of pyrrolo[3,2-b]pyridine compounds exhibit significant biological activities, including:
- Antitumor Activity : Compounds derived from 1-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine have shown promise in inhibiting tumor growth by targeting specific receptors involved in cancer progression. For instance, certain derivatives have demonstrated potent activity against fibroblast growth factor receptors (FGFRs), which play a crucial role in various tumors .
- Antimicrobial Properties : The compound's derivatives have been evaluated for their antimicrobial effects, showing activity against various bacterial strains and contributing to the development of new antibiotics .
- Analgesic and Anti-inflammatory Effects : Some studies have explored the analgesic properties of pyrrolo[3,2-b]pyridine derivatives, indicating potential use in pain management and inflammation reduction .
Case Study 1: FGFR Inhibition
A notable study evaluated a series of 1H-pyrrolo[2,3-b]pyridine derivatives for their inhibitory effects on FGFRs. Among them, compound 4h exhibited significant inhibitory activity with IC values ranging from 7 to 712 nM across different FGFR types. This compound not only inhibited the proliferation of breast cancer cells but also induced apoptosis and reduced cell migration .
Case Study 2: Antimicrobial Activity
Research into the antimicrobial properties of pyrrolo[3,2-b]pyridine derivatives revealed that several compounds exhibited effective inhibition against pathogenic bacteria. These findings suggest that modifications to the core structure can enhance antimicrobial efficacy, paving the way for new therapeutic agents .
Case Study 3: Antinociceptive Activity
Investigations into the analgesic properties of pyrrolo[3,2-b]pyridine derivatives revealed promising results in animal models. Certain compounds demonstrated significant pain relief comparable to established analgesics, indicating their potential for further development as pain management therapies .
Mechanism of Action
The mechanism of action of 1-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues of Pyrrolo[3,2-b]pyridine
Unsaturated Pyrrolo[3,2-b]pyridine Derivatives
1-(5-Chloro-2-methylsulfanyl-pyrimidin-4-yl)pyrrolo[3,2-b]pyridine (Compound 7) Structure: Features a pyrrolo[3,2-b]pyridine core linked to a chloropyrimidine group. Synthesis: Prepared via coupling of 4-azaindole with 4,5-dichloro-2-(methylsulfanyl)pyrimidine in 2-propanol (11% yield) . Key Properties: The chloro and methylsulfanyl substituents enhance electrophilicity, making it reactive in cross-coupling reactions. HPLC purity: 100%.
6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine
- Structure : Bromo and nitro groups at positions 6 and 3, respectively.
- Properties : Molecular weight 242.03, XLogP3 1.4. The nitro group increases polarity (Topological PSA: 74.5 Ų), while bromine adds steric bulk .
4-Azaindole (1H-Pyrrolo[3,2-b]pyridine)
- Structure : Parent unsaturated compound without substituents.
- Applications : Widely used in kinase inhibitor development (e.g., targeting SGK-1, B-Raf) .
Saturated Pyrrolo Derivatives
1-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine
- Structure : Isomeric to the title compound, with a [3,4-b] ring fusion.
- Key Difference : Altered spatial arrangement of the bicyclic system, impacting ligand-receptor interactions .
1-Boc-octahydro-pyrrolo[3,2-b]pyridine
- Structure : Boc-protected analog of the title compound.
- Synthetic Utility : Used as an intermediate in peptide-mimetic drug design (CAS: 1251010-63-5) .
Table 1: Key Properties of Selected Compounds
*Estimated values based on structural analogs.
Key Observations
- Aromatic vs. Saturated Cores : Unsaturated pyrrolopyridines (e.g., 4-azaindole) exhibit stronger π-π interactions with kinase ATP-binding pockets, while saturated analogs like 1-methyloctahydro derivatives may improve metabolic stability .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance reactivity but may reduce cell permeability .
Biological Activity
1-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pyrrolidine and pyridine derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a bicyclic system that contributes to its unique reactivity and biological interactions. The presence of a nitrogen atom within the ring system allows for potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been identified as a potential enzyme inhibitor and receptor modulator , influencing pathways critical in various physiological processes.
Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions such as cancer and neurodegenerative diseases. The exact molecular targets remain under investigation but may include kinases and other regulatory proteins.
Antimicrobial Activity
Preliminary studies have suggested that this compound exhibits antimicrobial properties. In vitro tests have demonstrated activity against a range of bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Neuroprotective Effects
Recent investigations into the neuroprotective effects of this compound have shown promise in models of neurodegeneration. The compound appears to exert protective effects on neuronal cells under stress conditions, potentially through modulation of oxidative stress pathways.
Case Study 1: Anticancer Activity
A study evaluating the anticancer properties of this compound revealed significant cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways. These findings suggest that further development could lead to novel cancer therapies.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Induction of apoptosis |
| HeLa (Cervical) | 15 | Cell cycle arrest |
| A549 (Lung) | 12 | Reactive oxygen species generation |
Case Study 2: Neurological Applications
In a model assessing neuroprotective effects, treatment with the compound significantly reduced neuronal cell death induced by excitotoxicity. This was associated with decreased levels of inflammatory cytokines and enhanced neuronal survival markers.
Q & A
Q. What synthetic methodologies are effective for constructing the 1-methyloctahydro-1H-pyrrolo[3,2-b]pyridine core?
The synthesis typically involves multi-step sequences with key transformations:
- Methylation : NaH/MeI in THF at 0°C to room temperature (rt) introduces the methyl group at the pyrrolidine nitrogen .
- Cyclization : Hydrogenation (H₂/THF) or acid-mediated cyclization (e.g., TFA with triethylsilane) can reduce unsaturated intermediates to form the octahydro scaffold .
- Cross-coupling : Suzuki-Miyaura reactions using Pd(PPh₃)₄ and boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) enable functionalization at specific positions .
Q. How is the purity and structural integrity of this compound validated?
- HPLC : Purity (>98%) is confirmed via reverse-phase HPLC with UV detection, as exemplified in studies on analogous pyrrolopyridines .
- NMR : ¹H/¹³C NMR spectra verify regiochemistry and hydrogenation completeness. For example, methyl group protons resonate at δ ~2.5–3.0 ppm, while aromatic protons (if present) appear downfield .
Q. What initial structure-activity relationship (SAR) trends are observed for this scaffold?
- Methyl substitution : The 1-methyl group enhances metabolic stability by reducing cytochrome P450 interactions .
- Ring saturation : Octahydro derivatives improve solubility and brain penetration compared to aromatic analogs, critical for CNS-targeted therapies .
Advanced Research Questions
Q. How can synthetic challenges in achieving regioselective functionalization be addressed?
Regioselectivity issues arise during cross-coupling or electrophilic substitutions. Strategies include:
Q. What methodologies optimize brain penetration while minimizing off-target effects (e.g., hERG binding)?
- LogP optimization : Introduce polar substituents (e.g., hydroxyl or fluorine) to reduce LogP <3, balancing blood-brain barrier permeability and hERG affinity .
- In silico modeling : Co-crystal structures with GluN2B receptors guide modifications to enhance selectivity. For example, fluorination at C5 reduces hERG binding by 50% in analogs .
Q. How do data contradictions in biological assays (e.g., IC₅₀ variability) arise, and how are they resolved?
- Assay conditions : Variability in cell lines (e.g., HEK293 vs. neuronal cells) affects IC₅₀ values. Standardized protocols (e.g., uniform ATP concentrations in kinase assays) mitigate discrepancies .
- Metabolic interference : Liver microsome studies identify metabolites that may inhibit or enhance activity. For instance, demethylated metabolites of 1-methyl derivatives show reduced potency .
Q. What strategies validate target engagement in complex biological systems?
- Photoaffinity labeling : Incorporation of photo-crosslinkable groups (e.g., diazirine) confirms binding to GluN2B receptors in brain tissue .
- CETSA (Cellular Thermal Shift Assay) : Heating lysates with the compound stabilizes target proteins, confirming direct interaction via Western blot .
Key Research Gaps
- Metabolic Stability : Limited data on CYP isoform-specific interactions (e.g., CYP3A4 vs. CYP2D6) in human liver microsomes.
- In Vivo Efficacy : Few studies report dose-response relationships in neurodegenerative disease models (e.g., Alzheimer’s).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
